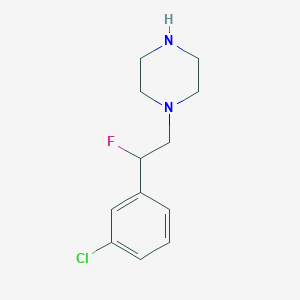

1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine

Übersicht

Beschreibung

“1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine” is a derivative of piperazine . Piperazines are synthetic substances that do not occur naturally . Other widely used piperazines include 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), the latter of which is commonly found in combination with BZP .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Research has led to the synthesis of various piperazine derivatives, such as 1-(3-chlorophenyl)piperazine, from basic chemical reactions involving compounds like 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride. These syntheses provide foundational methods for developing pharmaceutical intermediates (Mai, 2005). Similar studies have elaborated on synthetic routes for related derivatives, emphasizing the importance of these methods in producing compounds for further biomedical investigation (Quan, 2006).

Biomedical Applications

- Certain piperazine derivatives have been synthesized and tested for their anticancer activities, particularly against breast cancer cells. The investigation of 1,2,4-triazine derivatives bearing a piperazine amide moiety has demonstrated promising antiproliferative effects, suggesting potential therapeutic applications in cancer treatment (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Mechanistic Insights

- Piperazine derivatives have been studied for their interactions with biological targets, such as the GABAA receptor, highlighting a novel mode of action. These findings are crucial for understanding how these compounds might influence neurotransmitter levels in the brain, potentially contributing to therapeutic interventions or understanding drug abuse mechanisms (Hondebrink, Hermans, Schmeink, van Kleef, Meulenbelt, & Westerink, 2015).

Analytical and Forensic Applications

- The development of rapid screening methods for detecting piperazine derivatives in forensic samples exemplifies the analytical applications of these compounds. Such methods are vital for identifying synthetic drugs in legal and medical contexts, underscoring the broader relevance of piperazine chemistry beyond pharmaceuticals (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).

Safety and Hazards

“1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine” should be handled with care. It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It’s also advised to store it in a well-ventilated place and keep the container tightly closed .

Wirkmechanismus

Target of Action

The primary target of 1-(2-(3-Chlorophenyl)-2-fluoroethyl)piperazine is the GABA receptor . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .

Mode of Action

This compound acts as a GABA receptor agonist . This means that it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that gaba receptors play a crucial role in many biochemical pathways, including those involved in anxiety, sleep, and muscle relaxation .

Pharmacokinetics

It is known that similar compounds are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of related compounds ranges from 4 to 14 hours

Result of Action

The result of this compound’s action is the paralysis of the worm, which allows the host body to easily remove or expel the invading organism . This is due to the compound’s agonistic action on the GABA receptors, which leads to hyperpolarization of nerve endings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored at -20°C for stability . Additionally, exposure to dust should be avoided, and personal protective equipment should be used when handling the compound . More research is needed to fully understand how environmental factors influence the action of this compound.

Eigenschaften

IUPAC Name |

1-[2-(3-chlorophenyl)-2-fluoroethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c13-11-3-1-2-10(8-11)12(14)9-16-6-4-15-5-7-16/h1-3,8,12,15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNMCYLKNLBVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

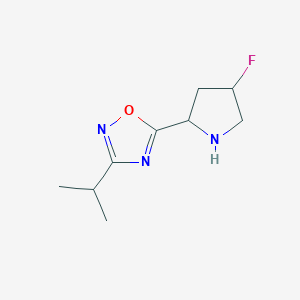

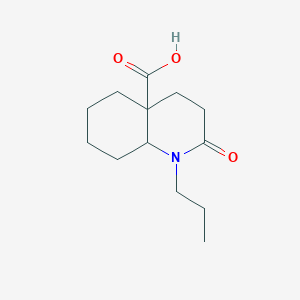

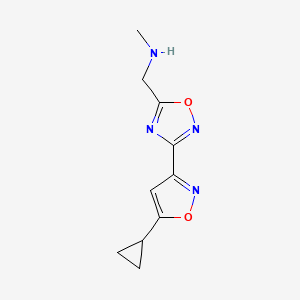

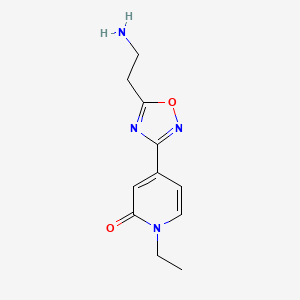

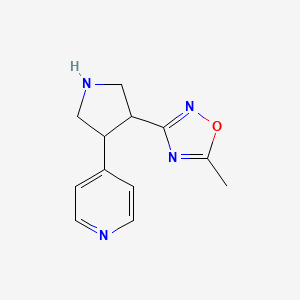

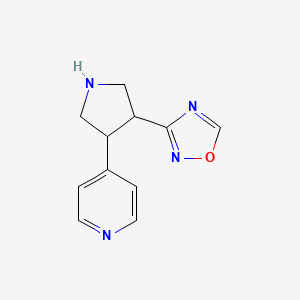

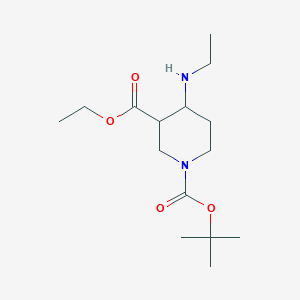

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475726.png)

![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)

![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)

![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)

![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)

![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)